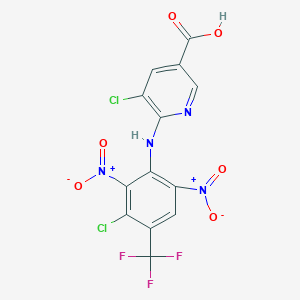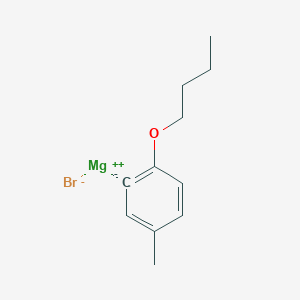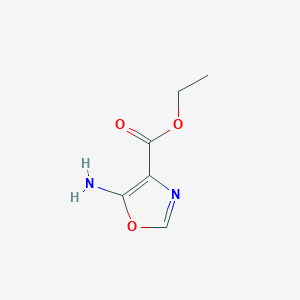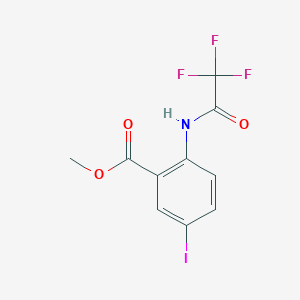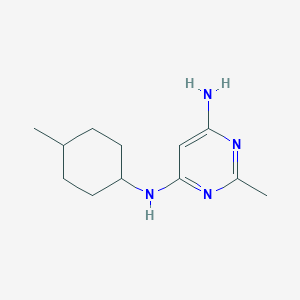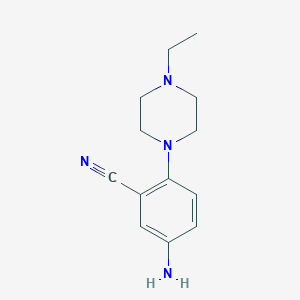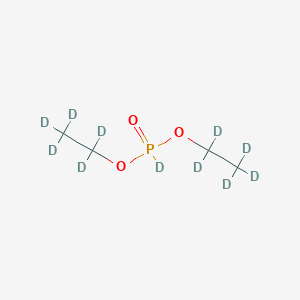
potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate is a chemical compound with a complex structure that includes a carboxymethyl group, a methyl group, and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a solvent, such as acetonitrile, and a catalyst, such as pyridinium chlorochromate (PCC), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and subjected to controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and PCC in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of ion channels, alteration of membrane potentials, and interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxymethyl cellulose: A similar compound used in various applications, including as a thickening agent and in drug formulations.
Carbomers: Synthetic polymers with similar functional groups used in cosmetics and pharmaceuticals.
Uniqueness
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields of research and industry.
Propriétés
Formule moléculaire |
C9H11KO5 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate |
InChI |
InChI=1S/C9H12O5.K/c1-5(2)3-6(4-7(10)11)8(12)9(13)14;/h3,5H,4H2,1-2H3,(H,10,11)(H,13,14);/q;+1/p-1/b6-3+; |
Clé InChI |
KYEGHTWCVLVSAZ-ZIKNSQGESA-M |
SMILES isomérique |
CC(C)/C=C(\CC(=O)O)/C(=O)C(=O)[O-].[K+] |
SMILES canonique |
CC(C)C=C(CC(=O)O)C(=O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


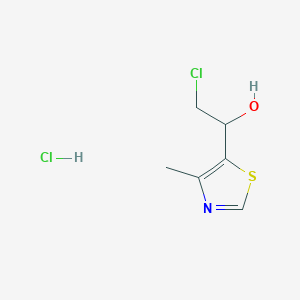

![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
